molecular formula C20H20ClFN2O3S B2846473 1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1049511-76-3

1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Katalognummer: B2846473
CAS-Nummer: 1049511-76-3
Molekulargewicht: 422.9
InChI-Schlüssel: GBXBPFPFPDPRHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C20H20ClFN2O3S and its molecular weight is 422.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by data from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClF₂N₂O₂S
  • Molecular Weight : 368.86 g/mol

Antibacterial Activity

Studies have shown that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives of thieno[3,4-b]pyrazine have been tested against multiple bacterial strains:

CompoundBacterial StrainActivity (Zone of Inhibition in mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CPseudomonas aeruginosa18

The specific compound under review has not been extensively tested in published literature; however, related compounds have demonstrated promising antibacterial properties against gram-positive and gram-negative bacteria .

Anticancer Activity

Research indicates that thieno[3,4-b]pyrazine derivatives possess anticancer properties. For example, studies have reported:

  • Inhibition of Cell Proliferation : Compounds similar to the target compound showed IC50 values ranging from 10 µM to 30 µM in various cancer cell lines.
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

A study on a closely related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 15 µM .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Notably:

  • Acetylcholinesterase Inhibition : Similar compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), with some showing IC50 values as low as 5 µM.
  • Urease Inhibition : The urease inhibition activity was also notable; compounds in this class exhibited IC50 values ranging from 2 µM to 10 µM.

These findings suggest that the compound may possess significant enzyme inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A recent study synthesized a series of thieno[3,4-b]pyrazine derivatives and evaluated their antibacterial activity. The most potent derivative showed an MIC value of 0.5 µg/mL against Staphylococcus aureus, indicating strong potential for further development.
  • Case Study on Anticancer Properties :
    Another investigation focused on the anticancer effects of thieno[3,4-b]pyrazine derivatives in vitro. The study found that one derivative significantly reduced cell viability in MCF-7 cells by inducing apoptosis through a mitochondrial pathway.

Eigenschaften

IUPAC Name

4-(4-chlorophenyl)-1-[2-(4-fluorophenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3S/c21-15-3-7-17(8-4-15)24-19-13-28(26,27)12-18(19)23(11-20(24)25)10-9-14-1-5-16(22)6-2-14/h1-8,18-19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXBPFPFPDPRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.